molecular formula C9H7BrClFO B2466755 3-(4-Bromo-2-fluorophenyl)propanoyl chloride CAS No. 1021939-75-2

3-(4-Bromo-2-fluorophenyl)propanoyl chloride

Cat. No.: B2466755
CAS No.: 1021939-75-2
M. Wt: 265.51
InChI Key: BLPTXOJOTJJSMY-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propanoyl chloride (CAS 1021939-75-2) is a small molecule building block with the molecular formula C9H7BrClFO and a molecular weight of 265.51 . This compound features both a highly reactive acid chloride moiety and a bromo-fluorophenyl ring system, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key precursor for the synthesis of more complex molecules, particularly through amidation and esterification reactions. The reactive acyl chloride group allows for efficient coupling with various nucleophiles, such as amines and alcohols, to generate amides and esters. The 4-bromo-2-fluorophenyl substituent can undergo further functionalization via cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and materials science. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPTXOJOTJJSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride typically involves the reaction of 4-bromo-2-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-(4-Bromo-2-fluorophenyl)propanoyl chloride is widely used as an intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride allows it to participate in nucleophilic acyl substitution reactions, leading to the formation of amides and esters when reacted with amines and alcohols, respectively.

Medicinal Chemistry

The compound serves as a precursor in the development of biologically active molecules. Its halogenated structure can influence the pharmacological properties of synthesized drugs. For instance, compounds derived from this compound have been explored for their potential antimicrobial and anti-inflammatory activities .

Case Study: Antimicrobial Activity
Preliminary studies have shown that derivatives containing halogen substituents exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM. This highlights the impact of halogenation on biological activity.

Chemical Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to introduce functional groups into larger molecular frameworks makes it valuable for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromo-2-fluorophenyl)propanoyl chloride include:

  • 3-(4-Bromo-2-chlorophenyl)propanoyl chloride
  • 3-(4-Bromo-2-methylphenyl)propanoyl chloride
  • 3-(4-Bromo-2-nitrophenyl)propanoyl chloride

These compounds share a similar structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds .

Biological Activity

3-(4-Bromo-2-fluorophenyl)propanoyl chloride is an acyl chloride characterized by a propanoyl group attached to a phenyl ring that bears both bromine and fluorine substituents. This compound exhibits significant potential in various biological applications due to its unique structural properties and reactivity.

The molecular formula of this compound is C9H8BrClFC_9H_8BrClF, with a molecular weight of approximately 233.51 g/mol. The presence of the carbonyl group (C=O) in the acyl chloride enhances its electrophilic character, making it highly reactive towards nucleophiles such as amines and alcohols. This reactivity allows for the introduction of functional groups into larger molecular frameworks, which is crucial for synthetic organic chemistry.

The synthesis typically involves the reaction of 4-bromo-2-fluorophenol with propanoyl chloride under controlled conditions to yield high purity and yield of the desired product.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential pharmacological effects. The halogen substitutions on the aromatic ring significantly influence both electronic properties and biological interactions, making this compound a subject of interest in drug development.

As an acyl chloride, this compound primarily engages in nucleophilic acyl substitution reactions. This mechanism is pivotal in synthesizing biologically active compounds, including pharmaceuticals.

  • Electrophilic Nature : The carbonyl carbon is highly electrophilic, facilitating reactions with nucleophiles.
  • Potential Targets : Interaction studies suggest that this compound may interact with various biological macromolecules, potentially leading to inhibition or modulation of specific pathways.

2. Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
3-(4-Bromo-2-fluorophenyl)propanoic acidC9H8BrFO2Non-reactive carboxylic acid form
3-(2-Bromo-4-fluorophenyl)propanoic acidC9H8BrFO2Different bromo and fluoro substitution pattern
4-Fluoro-phenylacetic acidC8H8FSimilar aromatic structure, without bromine

Case Studies and Research Findings

Recent literature highlights the importance of studying the structure-activity relationship (SAR) for compounds like this compound. For instance:

  • Inhibitory Studies : A study on phosphonic acid analogues demonstrated that fluorinated compounds could exhibit enhanced biological activity, suggesting that similar modifications in this compound could lead to improved pharmacological profiles .
  • Cell Viability Assays : In vitro assays have shown that structurally related compounds do not exhibit cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Q & A

Q. Tables for Key Data

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionReference
SOCl₂ Equivalents3–4 eq
Temperature0–25°C
SolventCCl₄ or DCM

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectRole in Reactivity
4-Brσₚ = +0.23Enhances electrophilicity
2-Fσₚ = +0.06Directs nucleophilic attack

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